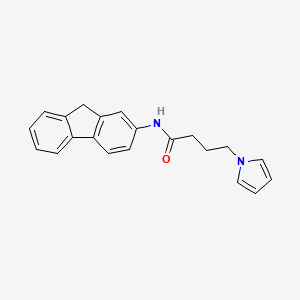![molecular formula C19H21N5OS B2903502 1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2320855-09-0](/img/structure/B2903502.png)
1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, commonly known as Compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of Compound 1 is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that Compound 1 exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. Additionally, Compound 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain, which is implicated in Alzheimer's disease. In Parkinson's disease, Compound 1 has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. Studies have reported that Compound 1 induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell proliferation and survival. Additionally, Compound 1 has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In Alzheimer's disease, Compound 1 has been shown to improve cognitive function and to reduce the accumulation of amyloid-beta peptide in the brain. In Parkinson's disease, Compound 1 has been shown to protect dopaminergic neurons from degeneration and to improve motor function.
实验室实验的优点和局限性
One of the major advantages of Compound 1 is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, Compound 1 has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease. However, one of the limitations of Compound 1 is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.
未来方向
There are several future directions for the research on Compound 1. One of the areas of interest is the development of novel formulations of Compound 1 that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of Compound 1 and to identify its molecular targets. Furthermore, the potential of Compound 1 as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases needs to be explored.
合成方法
The synthesis of Compound 1 involves the reaction of 1-naphthalen-1-ylmethanamine with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)urea in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out under anhydrous conditions and yields Compound 1 in high purity.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported that Compound 1 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, Compound 1 has been shown to inhibit the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(20-12-15-6-3-5-14-4-1-2-7-17(14)15)22-16-8-10-24(11-9-16)18-13-21-26-23-18/h1-7,13,16H,8-12H2,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYWYGLKLIGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

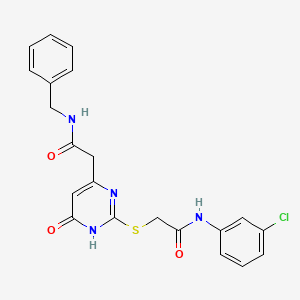

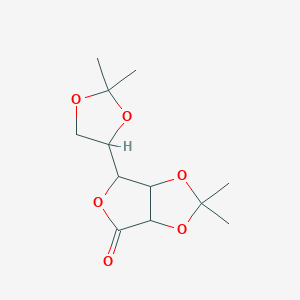
![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)

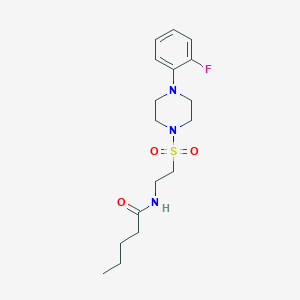
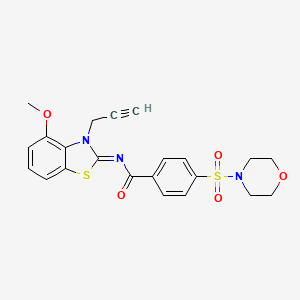
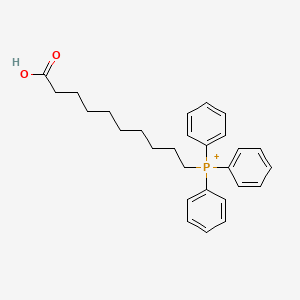
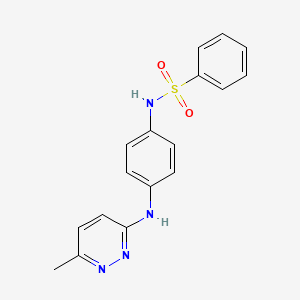
![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2903431.png)
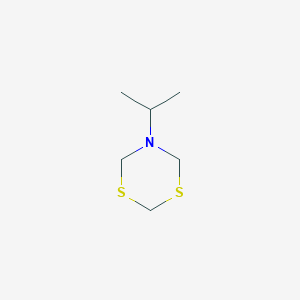

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2903441.png)
